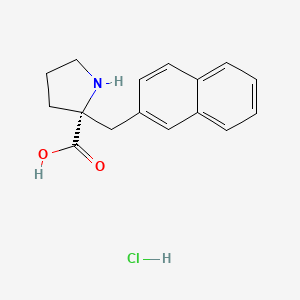

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-(2-naphthalenylmethyl)-proline-HCl typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-proline and 2-naphthalenylmethyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of ®-alpha-(2-naphthalenylmethyl)-proline-HCl may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels .

化学反応の分析

Types of Reactions: ®-alpha-(2-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted proline derivatives.

科学的研究の応用

Medicinal Chemistry

Antiviral and Anticancer Properties

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl has been investigated for its potential antiviral and anticancer activities. Its structural features allow it to interact with specific biological targets, which can inhibit viral replication or cancer cell proliferation. Studies have shown that proline derivatives can modulate cellular pathways involved in these diseases, making them valuable in drug design.

Neuroprotective Effects

Research indicates that proline derivatives, including this compound, may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where modulation of neurotransmitter systems is crucial for therapeutic outcomes.

Organic Synthesis

Chiral Building Block

The compound is widely used as a chiral building block in organic synthesis. Its unique structure allows chemists to create complex molecules with high stereochemical purity. This is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can be significantly affected by their stereochemistry .

Catalysis

this compound has been utilized as a catalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations makes it a valuable tool for synthesizing chiral compounds efficiently. This application is essential for producing pharmaceuticals and agrochemicals that require specific stereoisomers .

Biological Studies

Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies to better understand enzyme-substrate interactions. By acting as a substrate or inhibitor, this compound helps researchers elucidate the mechanisms of action of various enzymes, which is critical for drug discovery and development.

Biochemical Assays

In biochemical assays, this proline derivative serves as a probe to study biological processes at the molecular level. Its ability to mimic natural substrates allows scientists to investigate metabolic pathways and cellular responses under various conditions.

Industrial Applications

Agrochemicals Production

The compound is also applied in the synthesis of agrochemicals, where its chiral properties enhance the effectiveness of herbicides and pesticides. The incorporation of such chiral compounds can lead to products with improved selectivity and reduced environmental impact .

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Proline Derivatives in Antiviral Research | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro models. |

| Neuroprotective Agents | Neurodegenerative Disease Models | Showed reduced neuronal death and improved cognitive function in animal models. |

| Asymmetric Synthesis Using Prolines | Chiral Catalysis | Achieved high enantioselectivity in the synthesis of bioactive compounds. |

作用機序

The mechanism of action of ®-alpha-(2-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

類似化合物との比較

- (S)-alpha-(2-naphthalenylmethyl)-proline-HCl

- ®-alpha-(2-naphthalenylmethyl)-proline

- ®-2-(2-naphthylmethyl)succinic acid-1-methyl ester

Comparison: ®-alpha-(2-naphthalenylmethyl)-proline-HCl is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its enantiomer (S)-alpha-(2-naphthalenylmethyl)-proline-HCl, the ®-isomer may exhibit different binding affinities and activities towards molecular targets. Additionally, the presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications .

生物活性

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl, also known as a chiral proline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its roles in neuropharmacology, antimicrobial properties, and as a building block in drug synthesis. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C15H16ClN

- CAS Number : 679796-42-0

- Molecular Weight : 255.75 g/mol

The compound features a proline backbone with a naphthalene moiety, which contributes to its unique biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in neurotransmitter pathways, enhancing the release or activity of neurotransmitters such as dopamine and serotonin.

- Receptor Modulation : The compound has been shown to modulate receptor activity, particularly in the context of neuropeptide systems, which could influence pain perception and mood regulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against several bacterial strains. In vitro assays demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Comparable to Vancomycin |

| Enterococcus faecalis | 10 µg/mL | Less effective than Ampicillin |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neuropharmacological Effects

The compound's role in neuropharmacology has been explored through various models assessing its impact on mood and anxiety. In animal studies, this compound exhibited anxiolytic properties without significant sedative effects.

- Case Study : A study involving mice subjected to stress tests showed that administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. The results indicated a potential for use in treating anxiety disorders.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies indicate:

- Absorption : High bioavailability due to lipophilic characteristics.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion pathways suggested based on preliminary data.

- Toxicity : Low cytotoxicity observed in primary cell lines, indicating a favorable safety profile.

特性

CAS番号 |

679796-42-0 |

|---|---|

分子式 |

C16H17NO2 |

分子量 |

255.31 g/mol |

IUPAC名 |

(2R)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H17NO2/c18-15(19)16(8-3-9-17-16)11-12-6-7-13-4-1-2-5-14(13)10-12/h1-2,4-7,10,17H,3,8-9,11H2,(H,18,19)/t16-/m1/s1 |

InChIキー |

UQBLBPPJSSMFIP-MRXNPFEDSA-N |

SMILES |

C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl |

異性体SMILES |

C1C[C@@](NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O |

正規SMILES |

C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。